molecular formula C13H11FO2 B13550175 3-(5-(4-Fluorophenyl)furan-2-yl)prop-2-en-1-ol

3-(5-(4-Fluorophenyl)furan-2-yl)prop-2-en-1-ol

Cat. No.: B13550175
M. Wt: 218.22 g/mol
InChI Key: XHFZGFSFCNANBV-OWOJBTEDSA-N
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Description

3-(5-(4-Fluorophenyl)furan-2-yl)prop-2-en-1-ol is a fluorinated furan derivative featuring a conjugated propenol chain. Its structure combines a furan ring substituted with a 4-fluorophenyl group at the 5-position and an allylic alcohol moiety at the 2-position.

Properties

Molecular Formula

C13H11FO2

Molecular Weight

218.22 g/mol

IUPAC Name

(E)-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-en-1-ol

InChI

InChI=1S/C13H11FO2/c14-11-5-3-10(4-6-11)13-8-7-12(16-13)2-1-9-15/h1-8,15H,9H2/b2-1+

InChI Key

XHFZGFSFCNANBV-OWOJBTEDSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C/CO)F

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=CCO)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(4-Fluorophenyl)furan-2-yl)prop-2-en-1-ol typically involves the reaction of 4-fluorobenzaldehyde with furan-2-carbaldehyde in the presence of a base, followed by a condensation reaction with propargyl alcohol. The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(5-(4-Fluorophenyl)furan-2-yl)prop-2-en-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

3-(5-(4-Fluorophenyl)furan-2-yl)prop-2-en-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-(4-Fluorophenyl)furan-2-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may influence signaling pathways involved in inflammation and microbial growth .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Functional Group Variations

a. Ketone vs. Alcohol Substituents
  • (2E)-3-[5-(4-Fluorophenyl)furan-2-yl]-1-(4-methylphenyl)prop-2-en-1-one (CAS: 304896-51-3): Key Difference: Replaces the terminal hydroxyl group with a ketone linked to a 4-methylphenyl group. The absence of a hydroxyl group reduces hydrogen-bonding capacity, affecting solubility and crystallinity .
  • 3-(4-Fluorophenyl)prop-2-en-1-ol :

    • Key Difference : Lacks the furan ring, simplifying the structure to a fluorinated allylic alcohol.
    • Implications : Reduced aromatic conjugation may lower thermal stability and alter pharmacokinetic properties compared to the furan-containing target compound .
b. Heterocyclic Modifications
  • Thiazole Derivatives (e.g., 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole):

    • Key Difference : Incorporates a thiazole ring and hydrazone linker.
    • Implications : The thiazole moiety enhances anticandidal activity (MIC = 250 µg/mL against Candida utilis), suggesting that heterocyclic substitution can significantly influence biological activity .
  • Triazole Derivatives (e.g., compounds in and ):

    • Key Difference : Substitutes the furan with triazole or pyrazole rings.
    • Implications : Triazoles introduce nitrogen-rich pharmacophores, improving binding to metalloenzymes or nucleic acids. For example, triazole-containing compounds in exhibit enhanced hydrogen-bonding networks .

Structural Data and Crystallography

Compound Crystal System Space Group Planarity Notes Reference
Target Compound (Theoretical) Triclinic P 1 Planar except for fluorophenyl tilt
4-(4-Fluorophenyl)-thiazole derivative Triclinic P 1 Two independent molecules per unit
5-Fluoro-2-methyl-1-benzofuran derivatives Monoclinic P2₁/c Sulfonyl groups induce non-planarity

Key Insight : The target compound’s furan ring and hydroxyl group may promote planar conformations in the solid state, similar to isostructural thiazole derivatives .

Antifungal and Anticancer Potential

  • Thiazole-Hydrazone Analogs : Exhibit MIC = 250 µg/mL against C. utilis and IC₅₀ = 125 µg/mL against MCF-7 cells, highlighting the role of hydrazone linkers in bioactivity .
  • Target Compound: No direct activity data available, but the hydroxyl group may enhance interactions with fungal cell membranes or cancer-related enzymes via hydrogen bonding.

Solubility and Reactivity

  • Hydroxyl Group : Increases aqueous solubility compared to ketone analogs (e.g., ), critical for bioavailability.
  • Fluorine Substitution : Enhances metabolic stability and lipophilicity, as seen in 4-fluorophenyl-containing drugs .

Biological Activity

3-(5-(4-Fluorophenyl)furan-2-yl)prop-2-en-1-ol, also known by its CAS number 1563771-62-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC₁₃H₁₁FO₂
Molecular Weight218.22 g/mol
CAS Number1563771-62-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the fluorophenyl and furan moieties enhances its reactivity and affinity for specific enzymes and receptors, which may contribute to its pharmacological effects.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives with similar structures have shown effective antibacterial and antifungal activities against a range of pathogens.

Case Study: Antibacterial Activity

In a study evaluating the antibacterial properties of various furan derivatives, compounds with structural similarities to this compound demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Antifungal Activity

In addition to antibacterial properties, studies have reported antifungal activities for compounds related to this class. For example, certain derivatives have shown effectiveness against Candida albicans, with MIC values indicating significant inhibition of fungal growth .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies suggest that the introduction of fluorine into the phenyl ring enhances the biological activity of the compound. The presence of electron-withdrawing groups like fluorine increases the compound's ability to interact with biological targets, thereby improving efficacy .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds can be insightful:

CompoundAntibacterial Activity (MIC mg/mL)Antifungal Activity (MIC mg/mL)
This compound0.0039 - 0.025Not specified
Pyrrolidine Alkaloids0.0048 - 0.01950.0048 - 0.039
Other Furan DerivativesVariesVaries

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